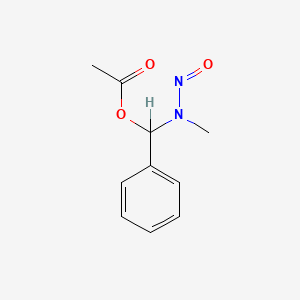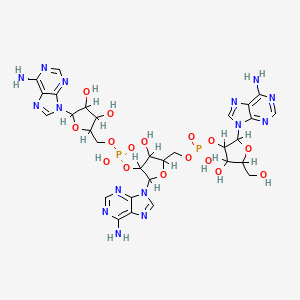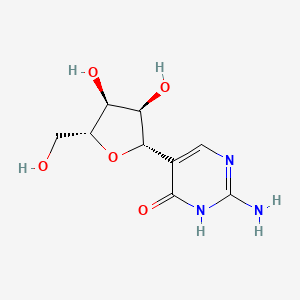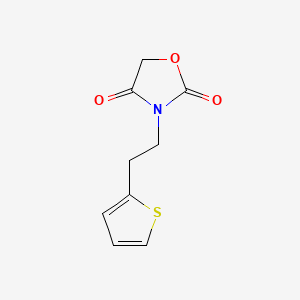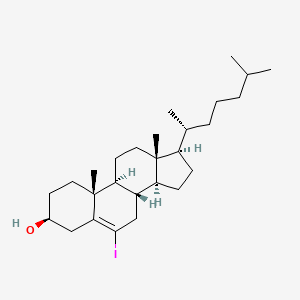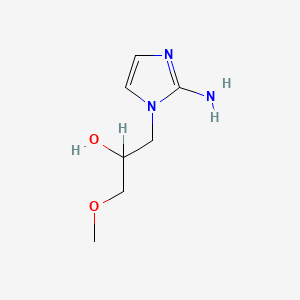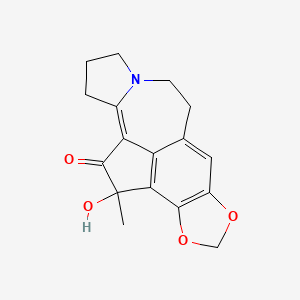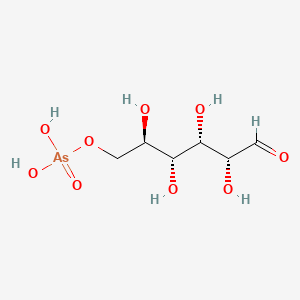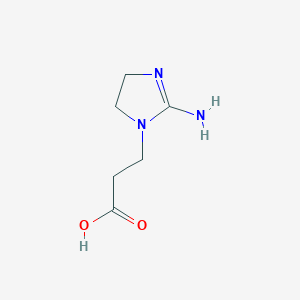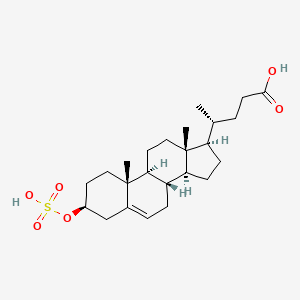![molecular formula C13H17N2O8P B1195526 N-[4-(4-nitrophenylphospho)butanoyl]alanine](/img/structure/B1195526.png)
N-[4-(4-nitrophenylphospho)butanoyl]alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-nitrophenylphospho)butanoyl]alanine is an alanine derivative having a 4-(4-nitrophenylphospho)butanoyl group attached to the nitrogen of alanine. It is an alanine derivative, a C-nitro compound and an aryl phosphonate.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : Marchewka, Drozd, and Janczak (2011) studied the crystal and molecular structure of N-(4-nitrophenyl)-β-alanine. They obtained its crystalline form and compared the X-ray geometry with molecular orbital calculations. This research contributes to understanding the physical and chemical properties of this compound, which is essential for its application in scientific research (Marchewka, Drozd, & Janczak, 2011).
Synthesis Optimization : Su (2000) focused on improving the synthesis of β-4-nitrophenyl-β-alanine, a key element in combinatorial chemistry for building polypeptide compound libraries. The study identified optimal conditions for synthesizing this compound, increasing its yield and purity without additional purification (Su, 2000).
Applications in Protease Inhibition : A study by Scozzafava, Ilies, Manole, and Supuran (2000) explored the use of N-4-nitrobenzyl-beta-alanine in synthesizing inhibitors for matrix metalloproteinases and bacterial collagenase. This application is significant in the field of medicinal chemistry, particularly in developing treatments for various diseases (Scozzafava, Ilies, Manole, & Supuran, 2000).
Enzymatic Reactions and Synthesis : Börner, Rehn, Grey, and Adlercreutz (2015) investigated the use of alanine, including its derivatives, in the transaminase-catalyzed synthesis of chiral amines. This process is essential in producing high-purity amines for various scientific applications (Börner, Rehn, Grey, & Adlercreutz, 2015).
Eigenschaften
Molekularformel |
C13H17N2O8P |
|---|---|
Molekulargewicht |
360.26 g/mol |
IUPAC-Name |
2-[4-[hydroxy-(4-nitrophenoxy)phosphoryl]butanoylamino]propanoic acid |
InChI |
InChI=1S/C13H17N2O8P/c1-9(13(17)18)14-12(16)3-2-8-24(21,22)23-11-6-4-10(5-7-11)15(19)20/h4-7,9H,2-3,8H2,1H3,(H,14,16)(H,17,18)(H,21,22) |
InChI-Schlüssel |
KBXXIYHMPQZHCH-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NC(=O)CCCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CCCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


